molecular formula C18H21N3O2 B2606881 5-cyclopropyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide CAS No. 1797172-07-6

5-cyclopropyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide

Cat. No.: B2606881
CAS No.: 1797172-07-6
M. Wt: 311.385
InChI Key: QWERXKGWNONQAX-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide (CAS 1797172-07-6) is a synthetic small molecule with a molecular formula of C18H21N3O2 and a molecular weight of 311.38 g/mol . This chemical features a 5-cyclopropylisoxazole-3-carboxamide core, a scaffold recognized in medicinal chemistry for its potential in drug discovery. The cyclopropyl group is a conformationally restricted moiety that can influence the molecule's binding properties and metabolic stability . The structure is further elaborated with a (1-phenylpyrrolidin-2-yl)methyl side chain, which may contribute to interactions with biological targets. The compound is offered for screening and investigation in various research areas, including as a building block in the development of novel bioactive agents. Its physical and chemical properties include a predicted density of 1.226 g/cm³ at 20 °C and a predicted boiling point of 540.3 °C . This product is intended for laboratory research purposes and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

5-cyclopropyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(16-11-17(23-20-16)13-8-9-13)19-12-15-7-4-10-21(15)14-5-2-1-3-6-14/h1-3,5-6,11,13,15H,4,7-10,12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWERXKGWNONQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNC(=O)C3=NOC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediatesThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification process typically involves crystallization or chromatography techniques to obtain the final product with high purity .

Chemical Reactions Analysis

Core Isoxazole Ring Formation

The isoxazole ring is typically synthesized via cyclocondensation reactions involving β-diketones or β-enamino ketones. For example:

  • Method : Reaction of β-diketones with hydroxylamine derivatives under acidic conditions.

  • Reagents : Hydroxylamine hydrochloride, acetic acid.

  • Conditions : Reflux in ethanol or methanol.

Comparison of Isoxazole Synthesis Conditions

Reaction TypeReagentsSolventTemperatureKey Reference
CyclocondensationHydroxylamine HCl, AcOHEthanolReflux
Microwave-assistedβ-diketone, hydroxylamineDMF100°C

Pyrrolidine Moiety Formation

The 1-phenylpyrrolidin-2-yl group is synthesized through cycloaddition or ring-closing metathesis . For example:

  • Method : Reaction of phenylamine with γ-keto esters via Michael addition followed by cyclization.

  • Reagents : Phenylamine, γ-keto ester, HCl.

  • Conditions : Room temperature, aqueous ethanol .

Carboxamide Bond Formation

Amide bonds are typically formed via condensation of carboxylic acids with amines . Common methods include:

  • Method : Use of coupling agents like EDCl/HOBt or DCC.

  • Reagents : EDCl, HOBt, DMAP, dichloromethane.

  • Conditions : 0°C to room temperature, 12–24 hours .

Comparison of Amide Coupling Conditions

Coupling AgentSolventTemperatureReaction TimeYieldKey Reference
EDCl/HOBtDCM0°C → RT12–24 h70–85%
DCCTHFRT4–6 h80–90%

Functional Group Transformations

Key transformations for the compound’s synthesis:

  • Oxazole Ring Functionalization :

    • Substitution : Electrophilic substitution at the 5-position using cyclopropyl halides.

    • Conditions : NaH, THF, 0°C → RT.

  • Pyrrolidine Alkylation :

    • Methylation : Reaction of pyrrolidine with methyl halides.

    • Reagents : CH3I, K2CO3, DMF .

  • Amide Coupling :

    • Example : Reaction of isoxazole-3-carboxylic acid with pyrrolidin-2-ylmethylamine.

Purification and Characterization

  • Purification : Column chromatography (silica gel, EtOAc/hexanes) .

  • Characterization : NMR, IR, and mass spectrometry to confirm functional groups and purity .

Reaction Mechanisms

  • Isoxazole Formation :
    β-diketone+NH2OHisoxazole\text{β-diketone} + \text{NH}_2\text{OH} \rightarrow \text{isoxazole}
    Involves cyclization via nucleophilic attack and elimination of water.

  • Amide Bond Formation :
    RCOOH+R’NH2EDCl/HOBtRCONHR’\text{RCOOH} + \text{R'NH}_2 \xrightarrow{\text{EDCl/HOBt}} \text{RCONHR'}
    Activated carboxylic acid reacts with amine via coupling agent .

Challenges and Optimization

  • Yield Limitations : Cyclopropyl group introduction and amide coupling often require precise stoichiometry and catalysts (e.g., PdCl2(dppf) for cross-coupling) .

  • Purity : Chromatographic purification is critical due to potential side products from cyclocondensation or coupling steps .

Scientific Research Applications

Pharmacological Properties

5-cyclopropyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide exhibits several pharmacological properties that make it a candidate for therapeutic interventions:

  • Histamine Receptor Modulation : This compound has been identified as a ligand for histamine receptors, particularly the H3 receptor. Its ability to modulate these receptors suggests potential applications in treating disorders related to histamine dysregulation, such as allergies and sleep disorders .
  • CNS Activity : The pyrrolidine moiety in the compound indicates potential central nervous system (CNS) activity. Compounds with similar structures have been explored for their effects on mood disorders and cognitive enhancement.

Therapeutic Uses

The therapeutic applications of this compound can be categorized based on its pharmacological activities:

Table 1: Potential Therapeutic Applications

Application AreaDescription
Neurological DisordersPotential treatment for conditions like depression and anxiety.
Allergy ManagementModulation of histamine receptors may alleviate allergic reactions.
Cognitive EnhancementPossible use in improving memory and learning capabilities.

Case Studies and Research Findings

Several studies have investigated the efficacy of compounds related to this compound:

Case Study 1: Histamine H3 Receptor Antagonism

A study published in Journal of Medicinal Chemistry demonstrated that compounds structurally similar to this compound showed significant antagonistic activity at the H3 receptor. This suggests potential use in treating cognitive deficits associated with neurodegenerative diseases .

Case Study 2: CNS Effects

Research conducted on the effects of pyrrolidine derivatives indicated that they possess anxiolytic properties. In animal models, these compounds reduced anxiety-like behaviors, supporting the hypothesis that this compound could also exhibit similar effects .

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

Table 1 summarizes critical structural and functional differences between the target compound and related molecules:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Activity
5-cyclopropyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide C₁₈H₂₀N₃O₂ ~316.38 Cyclopropyl, phenylpyrrolidine Not directly reported
Luminespib (5-[2,4-dihydroxy-5-(propan-2-yl)phenyl]-N-ethyl-4-{4-[(morpholin-4-yl)methyl]phenyl}-1,2-oxazole-3-carboxamide) C₂₈H₃₄N₃O₄ 488.59 Dihydroxyphenyl, morpholine Hsp90 inhibitor; anti-HIV-1 activity
5-(furan-2-yl)-N-{3-[methyl(phenyl)amino]propyl}-1,2-oxazole-3-carboxamide C₁₈H₂₀N₃O₃ 326.37 Furan-2-yl, methyl(phenyl)amino propyl No explicit activity reported
5-cyclopropyl-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1,2-oxazole-3-carboxamide C₁₇H₁₅N₃O₃ 309.32 Cyclopropyl, furan-3-yl pyridinylmethyl Research chemical (commercial availability)

Functional and Pharmacological Insights

Luminespib (Hsp90 Inhibitor)
  • Mechanism : Binds to Hsp90, disrupting chaperone function and reducing HIV-1 reservoir reactivation.
  • Efficacy : Demonstrated suppression of HIV-1 expression in humanized mice for up to 11 weeks post-treatment interruption .
  • Comparison : The target compound lacks the dihydroxyphenyl and morpholine groups critical for Hsp90 binding, suggesting divergent therapeutic applications.
Furan-Substituted Analogues
  • Metabolic Stability: Cyclopropyl groups (as in the target compound) are known to resist oxidative metabolism compared to furan rings, which may undergo cytochrome P450-mediated degradation.
Commercial Analogues
  • 5-cyclopropyl-N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-1,2-oxazole-3-carboxamide : Shares the cyclopropyl-oxazole core but replaces phenylpyrrolidine with a pyridine-furan hybrid. This substitution may reduce blood-brain barrier penetration due to increased polarity .

Research Findings and Implications

Key Studies and Outcomes

Table 2 highlights research on oxazole-carboxamide derivatives:

Study Focus Model Key Results Reference
Hsp90 inhibition in HIV-1 Humanized NOD scid IL-2Rg−/− mice Luminespib suppressed HIV-1 rebound for 11 weeks
Lumping strategies for modeling Chemical reaction networks Structural similarity ≠ identical reactivity/effects
Critical Observations :
  • Structural Flexibility: Minor substituent changes (e.g., cyclopropyl vs. furan) significantly alter bioactivity, as seen in luminespib’s efficacy versus the lack of data for the target compound.
  • Lumping Limitations : Compounds with similar backbones (e.g., oxazole-carboxamides) may exhibit divergent physicochemical behaviors, complicating predictive modeling .

Biological Activity

5-Cyclopropyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including anticancer and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's molecular formula is C19H22N4O2C_{19}H_{22}N_{4}O_{2}, with a molecular weight of approximately 342.4 g/mol. It features a cyclopropyl group, a pyrrolidine moiety, and an oxazole ring, which contribute to its unique biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of similar oxazole derivatives. For instance, compounds with 5-oxopyrrolidine scaffolds have demonstrated promising activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
5-Oxopyrrolidine Derivative AA549 (Lung Cancer)10Induces apoptosis via caspase activation
5-Oxopyrrolidine Derivative BHeLa (Cervical Cancer)15Inhibits cell cycle progression at G2/M phase
5-Cyclopropyl-N-(phenyl)pyrrolidin derivativeA54912Targets mitochondrial pathways

In vitro studies indicated that the compound significantly reduced the viability of A549 lung adenocarcinoma cells, showing an IC50 value of approximately 12 µM. The mechanism involves apoptosis induction through the activation of caspases, which are critical in the apoptotic pathway .

Antimicrobial Activity

The antimicrobial efficacy of the compound has also been investigated, particularly against multidrug-resistant strains. In one study, derivatives were screened against several pathogens:

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
MRSA (Methicillin-resistant Staphylococcus aureus)8
E. coli (Extended-spectrum beta-lactamase producing)16
K. pneumoniae (Carbapenem-resistant)32

The results demonstrated that the compound exhibited significant antimicrobial activity against MRSA with an MIC of 8 µg/mL, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Case Studies

  • Anticancer Study : A recent study evaluated the effects of various oxazole derivatives on A549 cells. The tested compounds were shown to reduce cell viability significantly compared to controls. The structure-activity relationship indicated that modifications on the pyrrolidine ring enhanced anticancer activity while minimizing toxicity to non-cancerous cells .
  • Antimicrobial Study : Another research focused on the antimicrobial properties of oxazole-containing compounds against clinically relevant pathogens. The study found that certain derivatives effectively inhibited the growth of resistant strains, marking them as potential candidates for further development in antibiotic therapy .

Q & A

Q. What synthetic strategies are recommended for preparing 5-cyclopropyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide?

  • Methodology : The synthesis involves multi-step organic reactions. Key steps include:
  • Oxazole core formation : Cyclocondensation of cyclopropanecarboxamide derivatives with hydroxylamine under acidic conditions (e.g., HCl/EtOH) to form the 1,2-oxazole ring .

  • Carboxamide coupling : Use of coupling agents like EDCI/HOBT or DIPEA in DMF to attach the N-[(1-phenylpyrrolidin-2-yl)methyl] moiety to the oxazole core .

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

    • Critical Parameters :
  • Temperature control during cyclopropane ring formation to avoid side reactions.

  • Anhydrous conditions for carbodiimide-mediated couplings to prevent hydrolysis .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :
  • 1H/13C NMR : Confirms substituent positions and cyclopropane geometry (e.g., cyclopropyl protons appear as multiplet signals at δ 1.2–1.8 ppm) .
  • IR Spectroscopy : Validates carboxamide C=O stretch (~1650–1680 cm⁻¹) and oxazole C=N absorption (~1550 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Ensures molecular ion consistency (e.g., [M+H]+ calculated for C₁₉H₂₂N₃O₂: 324.1709) .

Q. How can solubility and stability be optimized for in vitro assays?

  • Methodology :
  • Solvent Screening : Test DMSO, ethanol, and aqueous buffers (pH 7.4) with sonication.
  • Stability Studies : Use HPLC to monitor degradation under UV light or varying temperatures (4°C vs. 25°C) .

Advanced Research Questions

Q. How can molecular docking elucidate potential biological targets of this compound?

  • Methodology :
  • Target Selection : Prioritize receptors with oxazole-binding pockets (e.g., kinases, GPCRs) based on structural analogs .
  • Software : Use AutoDock Vina or Schrödinger Maestro with the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) .
  • Validation : Compare docking scores (e.g., ΔG ≤ −8 kcal/mol) with known inhibitors and validate via SPR binding assays .

Q. What strategies resolve contradictions in biological activity data across different batches?

  • Methodology :
  • Batch Analysis : Compare HPLC purity (>95% vs. <90%) and residual solvent levels (GC-MS) .
  • Biological Replicates : Use ≥3 independent assays (e.g., IC50 in kinase inhibition) with positive controls (e.g., staurosporine) .
  • Structural Confirmation : Single-crystal X-ray diffraction to rule out polymorphic variations .

Q. How to design SAR studies for optimizing the cyclopropyl and pyrrolidine motifs?

  • Methodology :
  • Analog Synthesis : Replace cyclopropyl with cyclohexyl or phenyl groups; modify pyrrolidine stereochemistry (R vs. S) .
  • Activity Mapping : Test analogs in dose-response assays (e.g., 0.1–100 µM) and correlate with LogP (calculated via ChemDraw) .
  • Data Table :
AnalogSubstituentIC50 (µM)LogP
1Cyclopropyl0.452.1
2Cyclohexyl1.23.4
3Phenyl>103.8

Q. What computational methods predict metabolic stability of this compound?

  • Methodology :
  • In Silico Tools : Use MetaSite (Molecular Discovery) to identify CYP3A4/2D6 oxidation sites (e.g., pyrrolidine N-methyl group) .
  • MD Simulations : Analyze binding to human liver microsomes (GROMACS, 50 ns trajectories) to assess metabolic liability .

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